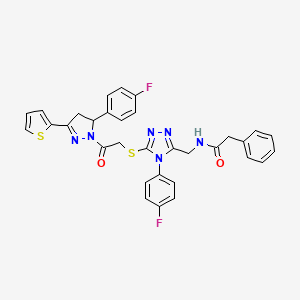

N-((4-(4-fluorophenyl)-5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide

Description

This compound is a structurally complex molecule featuring multiple aromatic and heterocyclic moieties. Its core consists of a 1,2,4-triazole ring substituted with a 4-fluorophenyl group at position 4 and a methylene-linked 2-phenylacetamide group at position 2. The triazole’s sulfur atom at position 5 is connected via a thioether bridge to a pyrazoline ring, which is further substituted with a 4-fluorophenyl group and a thiophen-2-yl group.

The synthesis of such compounds typically involves sequential nucleophilic substitutions, alkylation of thiols, and cyclization reactions. For example, S-alkylation of triazole-thiones with α-halogenated ketones (e.g., 2-bromoacetophenone derivatives) under basic conditions is a common strategy to introduce thioether linkages, as evidenced in analogous triazole derivatives . Structural confirmation relies on spectroscopic techniques such as $ ^1 \text{H-NMR} $, $ ^{13} \text{C-NMR} $, and IR spectroscopy, which detect characteristic signals for carbonyl groups (~1660–1680 cm$ ^{-1} $), C=S stretches (~1240–1255 cm$ ^{-1} $), and aromatic protons .

Properties

IUPAC Name |

N-[[4-(4-fluorophenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H26F2N6O2S2/c33-23-10-8-22(9-11-23)27-18-26(28-7-4-16-43-28)38-40(27)31(42)20-44-32-37-36-29(39(32)25-14-12-24(34)13-15-25)19-35-30(41)17-21-5-2-1-3-6-21/h1-16,27H,17-20H2,(H,35,41) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEUPYJLLPOMBRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=CS2)C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)F)CNC(=O)CC5=CC=CC=C5)C6=CC=C(C=C6)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H26F2N6O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

628.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-(4-fluorophenyl)-5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.

Synthesis and Characterization

The synthesis of this compound involves multiple steps including the formation of the triazole ring and the incorporation of the thiophene moiety. The detailed synthetic route typically includes:

- Formation of the Pyrazole Core : Utilizing 4-fluorophenyl derivatives and thiophene-based reactants.

- Triazole Formation : Achieved through cyclization reactions involving azoles and suitable electrophiles.

- Final Coupling : The acetamide group is introduced to enhance biological activity.

Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and crystallography to confirm the structure and purity of the synthesized compound.

Biological Activity

The biological activity of this compound has been investigated in several studies. Key findings include:

Anticancer Activity

Research indicates that derivatives containing triazole rings exhibit significant anticancer properties. For instance:

- The compound demonstrated cytotoxic effects against various cancer cell lines (e.g., MCF-7, HeLa) with IC50 values ranging from 0.31 µM to 0.53 µM .

The mechanism by which this compound exerts its effects may involve:

- Inhibition of Tyrosine Kinases : Similar compounds have been shown to inhibit key signaling pathways involved in cell proliferation and survival .

- Induction of Apoptosis : Studies suggest that compounds with similar structures can activate apoptotic pathways, leading to programmed cell death in cancer cells .

Data Table: Biological Activity Summary

| Activity Type | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | 0.31 | Tyrosine kinase inhibition |

| Anticancer | HeLa | 0.53 | Apoptosis induction |

| Antimicrobial | S. faecium | 0.0006 | Growth inhibition |

Case Studies

Several studies have reported the biological activity of related compounds that share structural similarities with N-((4-(4-fluorophenyl)-5...):

- Study on Pyrazolyl-Thiazole Derivatives :

- Synthesis and Evaluation of Triazole Derivatives :

Comparison with Similar Compounds

Table 1: Structural Comparison with Key Analogues

Key Observations :

- Halogen Effects : The target’s 4-fluorophenyl groups may enhance metabolic stability and target binding compared to chloro/bromo analogues due to fluorine’s electronegativity and small size .

- Heterocyclic Diversity : Replacing the thiazole core (as in ) with a triazole (target compound) could alter π-π stacking interactions in biological systems.

- Thioether vs. Sulfonyl Groups : The target’s thioether linkage (vs. sulfonyl groups in ) may improve membrane permeability but reduce oxidative stability.

Spectroscopic and Tautomeric Comparisons

- IR Spectroscopy : The target’s IR spectrum would lack the S–H stretch (~2500–2600 cm$ ^{-1} $), confirming the thione tautomer dominance, similar to compounds [7–9] in . The C=O stretch (~1680 cm$ ^{-1} $) and C=S (~1250 cm$ ^{-1} $) align with S-alkylated triazoles .

- NMR Data : The pyrazoline’s methylene protons (~δ 3.5–4.5 ppm) and thiophen-2-yl aromatic protons (~δ 7.0–7.5 ppm) would resemble those in thiophene-containing analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.